Cas no 40615-08-5 (Isoquinolin-1-ylmethanamine)
Isoquinolin-1-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- Isoquinolin-1-ylmethanamine
- 1-isoquinolin-1-ylmethanamine
- 1-ISOQUINOLIN-1-YLMETHANAMINE DIHYDROCHLORIDE
- 1-Isoquinolinemethanamine
- C-isoquinolin-1-yl-methylamine
- isoquinolin-1-yl-methylamine
- isoquinolylmethylamine
- 1-Aminomethylisoquinoline
- [(Isoquinolin-1-yl)methyl]amine
- 1-(aminomethyl)isoquinoline
- aminomethylisoquinoline
- (isoquinolin-1-yl)methanamine
- 1-(isoquinolin-1-yl)methanamine
- FEWQWMKPPJZYCQ-UHFFFAOYSA-N
- STK686961
- SBB013367
- AB23405
- SY035455
- AM100790
- ST091513
- AB0024777
- ST2407057
- CS-
- CS-0112991
- SCHEMBL2792111
- FT-0701780
- C-Isoquinolin-1-ylmethylamine
- 40615-08-5
- MFCD06213370
- EN300-57501
- DTXSID20362894
- 1-ISOQUINOLYLMETHANAMINE
- AKOS005600011
- 1-isoquinolin-1-ylmethanamine dihydrochloride, AldrichCPR
- DB-070060
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- MDL: MFCD06213370
- Inchi: 1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7,11H2
- InChI Key: FEWQWMKPPJZYCQ-UHFFFAOYSA-N
- SMILES: N1C=CC2C=CC=CC=2C=1CN
Computed Properties
- Exact Mass: 158.08400
- Monoisotopic Mass: 158.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- XLogP3: 1
Experimental Properties
- Density: 1.156
- Boiling Point: 315℃ at 760 mmHg
- PSA: 38.91000
- LogP: 2.39380
Isoquinolin-1-ylmethanamine Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Isoquinolin-1-ylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0141-1g |
Isoquinolin-1-yl-methylamine |
40615-08-5 | 96% | 1g |
1060.05CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0141-5g |
Isoquinolin-1-yl-methylamine |
40615-08-5 | 96% | 5g |
4223.25CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0141-500mg |
Isoquinolin-1-yl-methylamine |
40615-08-5 | 96% | 500mg |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0141-25g |
Isoquinolin-1-yl-methylamine |
40615-08-5 | 96% | 25g |
16943.89CNY | 2021-05-08 | |
| Fluorochem | 078203-1g |
Isoquinolin-1-ylmethanamine |
40615-08-5 | 95% | 1g |
£622.00 | 2021-06-28 | |
| Fluorochem | 078203-5g |
Isoquinolin-1-ylmethanamine |
40615-08-5 | 95% | 5g |
£1868.00 | 2021-06-28 | |
| Chemenu | CM131966-1g |
isoquinolin-1-ylmethanamine |
40615-08-5 | 95% | 1g |
$242 | 2021-08-05 | |
| Chemenu | CM131966-5g |
isoquinolin-1-ylmethanamine |
40615-08-5 | 95% | 5g |
$978 | 2021-08-05 | |
| Chemenu | CM131966-10g |
isoquinolin-1-ylmethanamine |
40615-08-5 | 95% | 10g |
$1567 | 2021-08-05 | |
| TRC | I918333-25mg |
Isoquinolin-1-ylmethanamine |
40615-08-5 | 25mg |
$ 50.00 | 2022-06-04 |
Isoquinolin-1-ylmethanamine Suppliers
Isoquinolin-1-ylmethanamine Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on Isoquinolin-1-ylmethanamine
Professional Introduction to Isoquinolin-1-ylmethanamine (CAS No. 40615-08-5)
Isoquinolin-1-ylmethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 40615-08-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential applications in drug development, particularly in the design of novel therapeutic agents targeting various biological pathways.
The molecular structure of Isoquinolin-1-ylmethanamine features a fused ring system consisting of a benzene ring and a pyridine ring, with an amine functional group attached to the methylene bridge connecting these two aromatic rings. This unique configuration makes it a versatile scaffold for medicinal chemists, enabling modifications that can fine-tune its pharmacological properties. The presence of nitrogen atoms in both the benzene and pyridine rings contributes to its ability to interact with biological targets such as enzymes and receptors, making it a promising candidate for further investigation.
In recent years, there has been growing interest in Isoquinolin-1-ylmethanamine due to its potential role in the development of small-molecule inhibitors. Studies have demonstrated that derivatives of this compound can exhibit inhibitory activity against various enzymes involved in cancer progression, inflammation, and infectious diseases. For instance, research published in leading journals has highlighted the compound's ability to modulate kinases and other signaling proteins that are crucial for cellular processes.
One of the most compelling aspects of Isoquinolin-1-ylmethanamine is its structural flexibility, which allows for the synthesis of a wide range of analogs with tailored biological activities. Medicinal chemists have leveraged this property to develop novel compounds that exhibit improved selectivity and reduced toxicity compared to existing therapies. These efforts have led to several preclinical studies evaluating the efficacy of Isoquinolin-1-ylmethanamine-based molecules in animal models of human diseases.
The synthesis of Isoquinolin-1-ylmethanamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex fused ring system efficiently. These synthetic strategies not only enhance yield but also improve scalability, making it feasible for industrial-scale production.
Recent advancements in computational chemistry have further accelerated the discovery process for Isoquinolin-1-ylmethanamine derivatives. Molecular modeling techniques allow researchers to predict the binding affinity and pharmacokinetic properties of potential drug candidates before they are synthesized, significantly reducing the time and cost associated with drug development. This integration of computational methods with traditional experimental approaches has opened new avenues for exploring the therapeutic potential of this compound.
The pharmacological profile of Isoquinolin-1-ylmethanamine is influenced by various factors, including its solubility, metabolic stability, and ability to cross biological barriers such as the blood-brain barrier. These properties are critical for determining its suitability for different therapeutic applications. Researchers are actively investigating ways to optimize these characteristics through structural modifications, which could lead to more effective and safer drugs based on this scaffold.
In conclusion, Isoquinolin-1-ylmethanamine (CAS No. 40615-08-5) represents a valuable compound in pharmaceutical research with significant potential for developing novel therapeutic agents. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a key player in future drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various disease areas.
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